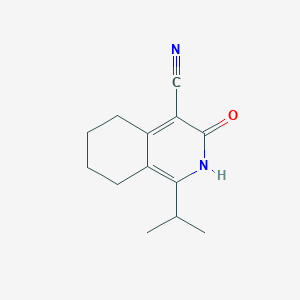

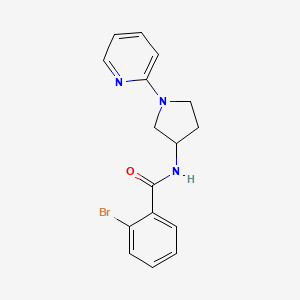

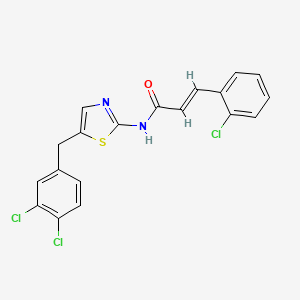

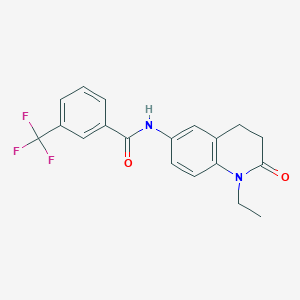

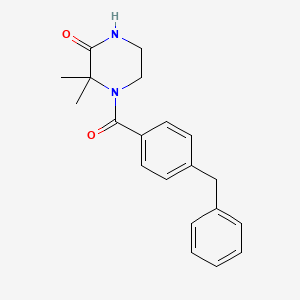

2-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the formation of an amide bond between a benzoyl group and an amine. For instance, in the synthesis of antipyrine derivatives, good yields were achieved, and the compounds were characterized spectroscopically . Similarly, the synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides involved the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines . These methods suggest that the synthesis of "2-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide" could potentially be carried out through similar amide bond-forming reactions, using appropriate bromo and pyridinyl starting materials.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray crystallography, NMR, and IR spectroscopy. For example, the crystal packing of antipyrine derivatives was found to be stabilized by hydrogen bonds and π-interactions . The crystal structure of another derivative showed two independent molecules in the asymmetric unit with different orientations of the pyridine ring with respect to the benzene ring . These findings indicate that "2-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide" would likely exhibit similar intermolecular interactions and crystal packing behavior.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The papers do not provide specific reactions for the compound , but they do discuss the reactivity of similar compounds. For example, the bromo and chloro substituents in the compounds studied could potentially undergo further substitution reactions . The presence of a pyridinyl group could also influence the reactivity, as seen in the synthesis of N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be influenced by their molecular structure. The papers describe properties such as luminescence in solution and solid state, aggregation-enhanced emission, and multi-stimuli-responsive behavior . The presence of halogen substituents can also affect the compound's polarity and solubility . Therefore, "2-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide" is likely to exhibit properties that are characteristic of halogenated benzamide derivatives, such as specific solubility patterns and potential luminescent properties.

科学的研究の応用

Chemistry and Properties of Pyrrolidine and Pyridine Derivatives

Research has demonstrated that the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is widely utilized in medicinal chemistry to develop compounds for treating human diseases. The interest in this saturated scaffold is attributed to its ability to efficiently explore the pharmacophore space due to sp^3-hybridization, contribute to the stereochemistry of molecules, and increase three-dimensional coverage—a phenomenon termed "pseudorotation" (Li Petri et al., 2021). This structural feature enhances the potential for discovering novel biologically active compounds.

Biological Functions and Drug Design

In the realm of drug design, specific attention has been given to the role of pyrrolidine derivatives. These compounds are recognized for their versatility in the synthesis of biologically active compounds, showcasing significant potential in various therapeutic areas. For instance, the inhibition of protein-protein interactions critical for the life cycle of pathogens, such as Plasmodium falciparum, has been identified as a promising approach for antimalarial drug development. Compounds structurally related to 2-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide have been investigated for their ability to disrupt autophagy-related protein interactions in Plasmodium falciparum, offering a pathway for novel antimalarial therapies (Usman et al., 2023).

将来の方向性

Given the limited information available on “2-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide”, future research could focus on its synthesis, characterization, and evaluation of its biological activities. The development of novel heterocyclic compounds with potential biological activities is an important component of medicinal chemistry and chemical biology .

作用機序

Target of Action

It is known that n-(pyridin-2-yl)amides, a class of compounds to which this molecule belongs, serve as pharmacophores for many molecules with significant biological and therapeutic value .

Mode of Action

N-(pyridin-2-yl)amides are known to interact with their targets via various mechanisms, often involving the formation of bonds with target molecules .

Biochemical Pathways

N-(pyridin-2-yl)amides are known to influence a variety of biochemical pathways, depending on their specific targets .

Result of Action

N-(pyridin-2-yl)amides are known to have varied medicinal applications, suggesting that they can induce a range of molecular and cellular effects .

特性

IUPAC Name |

2-bromo-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrN3O/c17-14-6-2-1-5-13(14)16(21)19-12-8-10-20(11-12)15-7-3-4-9-18-15/h1-7,9,12H,8,10-11H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMRBNUASMRPCGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C2=CC=CC=C2Br)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2,2-diphenylethanone](/img/structure/B2503117.png)

![2-Methyl-3-[(3-methylthiophen-2-yl)methoxy]pyrazine](/img/structure/B2503120.png)